molecular formula C14H10ClNO4 B14345901 2-(3-Carboxyanilino)-4-chlorobenzoic acid CAS No. 104001-12-9

2-(3-Carboxyanilino)-4-chlorobenzoic acid

Cat. No.: B14345901
CAS No.: 104001-12-9
M. Wt: 291.68 g/mol
InChI Key: WZRGSAMJPMZXCO-UHFFFAOYSA-N
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Description

2-(3-Carboxyanilino)-4-chlorobenzoic acid is an organic compound with the molecular formula C15H11NO5. It is characterized by the presence of a carboxyl group, an aniline derivative, and a chlorobenzoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxyanilino)-4-chlorobenzoic acid typically involves the reaction of 3-amino-4-chlorobenzoic acid with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxyanilino)-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-(3-Carboxyanilino)-4-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Carboxyanilino)-4-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Carboxyanilino)-benzoic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-Chlorobenzoic acid: Lacks the aniline and carboxyl groups, resulting in different chemical properties.

    3-Amino-4-chlorobenzoic acid: Lacks the carboxyl group, affecting its solubility and reactivity.

Uniqueness

2-(3-Carboxyanilino)-4-chlorobenzoic acid is unique due to the combination of functional groups in its structure, which imparts specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

104001-12-9

Molecular Formula

C14H10ClNO4

Molecular Weight

291.68 g/mol

IUPAC Name

2-(3-carboxyanilino)-4-chlorobenzoic acid

InChI

InChI=1S/C14H10ClNO4/c15-9-4-5-11(14(19)20)12(7-9)16-10-3-1-2-8(6-10)13(17)18/h1-7,16H,(H,17,18)(H,19,20)

InChI Key

WZRGSAMJPMZXCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC(=C2)Cl)C(=O)O)C(=O)O

Origin of Product

United States

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